Neuromuscular Blocking Potency vs Vecuronium
In chloralose-anaesthetized cats, vecuronium was 72 times more potent as a neuromuscular blocker (tibialis anterior twitch suppression) than its 3,17-dihydroxy derivative (3,17-bis-deacetylvecuronium). By comparison, vecuronium was only 1.4 times more potent than 3-hydroxyvecuronium and 24 times more potent than 17-hydroxyvecuronium, establishing a clear potency hierarchy across the four compounds [1].
| Evidence Dimension | Neuromuscular blocking potency (relative to vecuronium = 1) |
|---|---|
| Target Compound Data | 3,17-Bis-deacetylvecuronium (3,17-dihydroxy): 72-fold less potent than vecuronium (relative potency ~0.014) |
| Comparator Or Baseline | Vecuronium (parent): relative potency = 1; 3-Hydroxyvecuronium: 1.4-fold less potent; 17-Hydroxyvecuronium: 24-fold less potent |
| Quantified Difference | 3,17-Bis-deacetylvecuronium is 51-fold less potent than 3-hydroxyvecuronium and 3-fold less potent than 17-hydroxyvecuronium |
| Conditions | Chloralose-anaesthetized cat; tibialis anterior muscle twitch height; IV bolus administration |
Why This Matters
For any investigator designing equipotent dose comparisons or evaluating residual neuromuscular block from vecuronium metabolism, using the 3-desacetyl metabolite's potency (50-80% of parent) as a surrogate for the 3,17-bis-deacetyl metabolite would overestimate pharmacological activity by ~50-fold, invalidating dose-response conclusions.
- [1] Marshall IG, Gibb AJ, Durant NN. Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat. Br J Anaesth. 1983;55(8):703-714. DOI: 10.1093/bja/55.8.703. View Source
